

A Technical Guide to the Spectral Analysis of 5-Nitro-1H-indene

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Compound of Interest

Compound Name: 5-Nitro-1H-indene

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This technical guide provides a comprehensive overview of the expected spectral data for **5-Nitro-1H-indene**, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental spectra for **5-Nitro-1H-indene** in the public domain, this document presents predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Properties

- Molecular Formula: $C_9H_7NO_2$ [1]
- Molecular Weight: 161.16 g/mol [1][2]
- Structure:

InChI Key: OHNKSVCUPOUDJ-UHFFFAOYSA-N [1]

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Nitro-1H-indene**. These predictions are derived from the known spectral characteristics of the indene backbone and the influence of a nitro substituent on an aromatic ring.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 8.1 - 8.3	d	1H	Aromatic H (ortho to NO ₂)
~ 7.8 - 8.0	dd	1H	Aromatic H (ortho to NO ₂)
~ 7.4 - 7.6	d	1H	Aromatic H (meta to NO ₂)
~ 6.9 - 7.1	t	1H	Vinylic H
~ 6.6 - 6.8	t	1H	Vinylic H
~ 3.4 - 3.6	t	2H	Allylic CH ₂

Rationale for Prediction: The presence of the electron-withdrawing nitro group is expected to significantly deshield the aromatic protons, particularly those in the ortho and para positions, shifting them downfield. The chemical shifts for nitrobenzene, which shows signals between 7.5 and 8.3 ppm, support this prediction.^[3] The vinylic and allylic protons of the indene ring system are expected to appear in their characteristic regions.

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 148 - 150	Aromatic C-NO ₂ (ipso)
~ 145 - 147	Aromatic C
~ 142 - 144	Aromatic C
~ 130 - 132	Vinylic CH
~ 128 - 130	Vinylic CH
~ 123 - 125	Aromatic CH
~ 118 - 120	Aromatic CH
~ 115 - 117	Aromatic CH
~ 30 - 32	Allylic CH ₂

Rationale for Prediction: The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. The other aromatic carbons will also be affected by the nitro group's electron-withdrawing nature. The expected chemical shifts are extrapolated from data for nitrobenzene and indene.^{[3][4]}

IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic and Vinylic C-H stretch
~ 1600 - 1585	Medium	Aromatic C=C stretch
~ 1550 - 1475	Strong	Asymmetric NO ₂ stretch
~ 1360 - 1290	Strong	Symmetric NO ₂ stretch
~ 1500 - 1400	Medium	Aromatic C=C stretch
~ 900 - 675	Strong	Aromatic C-H out-of-plane bend

Rationale for Prediction: The most characteristic IR absorptions for **5-Nitro-1H-indene** are expected to be the strong symmetric and asymmetric stretching vibrations of the nitro group.[5] Aromatic C-H and C=C stretching vibrations are also expected in their typical ranges.[6]

MS (Mass Spectrometry) Data (Predicted)

m/z Ratio	Relative Intensity	Assignment
161	High	Molecular Ion $[M]^+$
115	High	$[M - NO_2]^+$
89	Medium	Loss of C_2H_2 from $[M - NO_2]^+$

Rationale for Prediction: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 161, corresponding to the molecular weight of **5-Nitro-1H-indene**. A prominent fragment is anticipated from the loss of the nitro group (NO_2 , 46 Da), resulting in a peak at m/z 115. Further fragmentation of the indene ring structure is also expected.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **5-Nitro-1H-indene** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:**

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional proton spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use an appropriate number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the carbon-13 frequency.
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
 - Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).^[7]
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.^[7]
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Film Method: If the sample is a low-melting solid or an oil, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr) or by dissolving the sample in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.^[8]
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

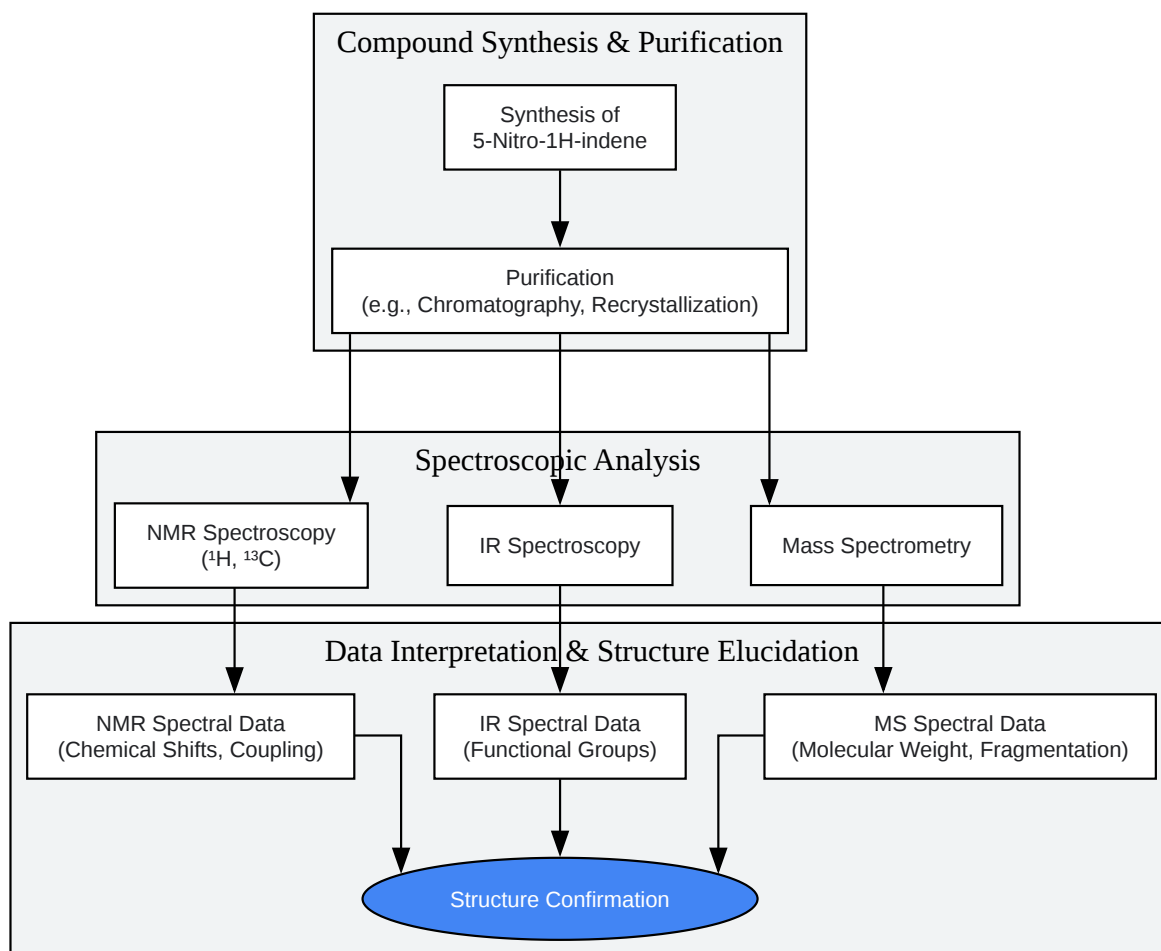
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- Ionization:

- Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.^{[9][10]} This is a "hard" ionization technique useful for structural elucidation.^[9]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like **5-Nitro-1H-indene**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **5-Nitro-1H-indene**.

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